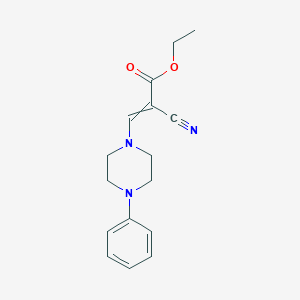
Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate: is a chemical compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, an ethyl ester, and a phenylpiperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-phenylpiperazine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyanoacrylates or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its ability to modulate neurotransmitter systems and its potential as an acetylcholinesterase inhibitor .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also explored for its adhesive properties in the formulation of cyanoacrylate adhesives.
Wirkmechanismus
The mechanism of action of Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. In the context of its potential use as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methylpiperazin-1-yl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxyphenyl)piperazin-1-yl)prop-2-enoate
Comparison: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate is unique due to the presence of the phenylpiperazine moiety, which imparts specific biological activities. Compared to its analogs, this compound exhibits higher selectivity and potency as an acetylcholinesterase inhibitor . The structural variations in the similar compounds result in differences in their pharmacological profiles and applications.
Eigenschaften
Molekularformel |
C16H19N3O2 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-16(20)14(12-17)13-18-8-10-19(11-9-18)15-6-4-3-5-7-15/h3-7,13H,2,8-11H2,1H3 |
InChI-Schlüssel |
KJTUYOYLMCYYND-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CN1CCN(CC1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2-Aminophenyl)carbonyl]amino}acetate](/img/structure/B11727463.png)
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727465.png)
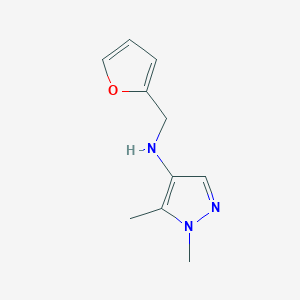
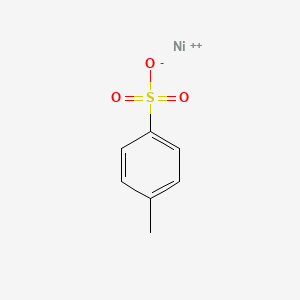
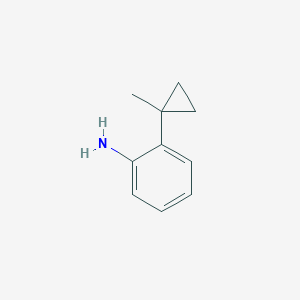
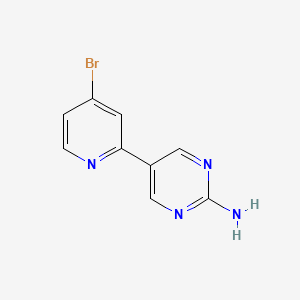

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)
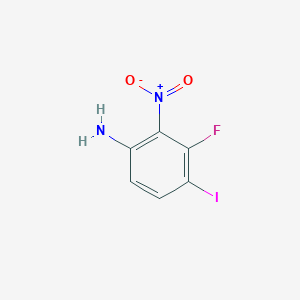
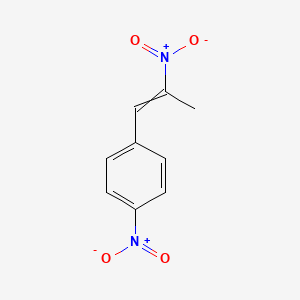
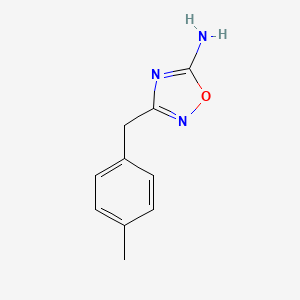
![3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727533.png)
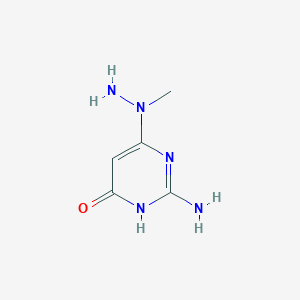
![7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11727547.png)
